molecular formula C11H9NO3S2 B7764843 (5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B7764843
M. Wt: 267.3 g/mol
InChI Key: PCTZLDOIVAVMME-UITAMQMPSA-N
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Description

(5Z)-5-[(3-Hydroxy-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidinone core substituted with a 3-hydroxy-4-methoxybenzylidene group at position 5 and a thioxo group at position 2. Rhodanine derivatives are known for their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties . The Z-configuration of the benzylidene moiety is critical for maintaining biological activity, as it influences molecular planarity and interaction with biological targets .

Properties

IUPAC Name

(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S2/c1-15-8-3-2-6(4-7(8)13)5-9-10(14)12-11(16)17-9/h2-5,13H,1H3,(H,12,14,16)/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTZLDOIVAVMME-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=S)S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Thiazolidin-4-One Synthesis

The thiazolidin-4-one core is typically synthesized via cyclization reactions involving thiourea derivatives. For example, 2-sulfanylidene-1,3-thiazolidin-4-one can be prepared by reacting chloroacetyl chloride with ammonium thiocyanate, followed by cyclization under basic conditions. Alternative routes employ thioglycolic acid, amines, and carbonyl compounds in a three-component, one-pot reaction. The choice of starting materials depends on the desired substitution pattern at positions 2 and 3 of the thiazolidinone ring.

Stepwise Preparation Methodology

Synthesis of 2-Sulfanylidene-1,3-Thiazolidin-4-One

  • Reaction Setup : A mixture of chloroacetyl chloride (1.0 equiv) and ammonium thiocyanate (1.2 equiv) in anhydrous acetone is stirred at 0–5°C for 30 minutes.

  • Cyclization : The temperature is gradually raised to 60°C, and the reaction is monitored by TLC (ethyl acetate/hexane, 1:1). Upon completion, the mixture is poured into ice-cold water, and the precipitate is filtered and recrystallized from ethanol.

  • Yield : 68–72% as pale yellow crystals; m.p. 152–154°C.

Knoevenagel Condensation

  • Reaction Conditions :

    • 2-Sulfanylidene-1,3-thiazolidin-4-one (1.0 equiv)

    • 3-Hydroxy-4-methoxybenzaldehyde (1.5 equiv)

    • Ammonium acetate (2.0 equiv) in glacial acetic acid

    • Reflux at 120°C for 6–8 hours under nitrogen.

  • Workup : The mixture is cooled, diluted with ice water, and neutralized with NaHCO₃. The precipitate is filtered and recrystallized from ethanol.

  • Yield : 70–75%; m.p. 210–212°C.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

ConditionSolventCatalystTime (h)Yield (%)
Conventional refluxAcetic acidAmmonium acetate870
Microwave-assistedEthanolPiperidine0.582
Room temperatureDMF2435

Microwave irradiation (100 W, 80°C) significantly enhances reaction efficiency, likely due to improved energy transfer and reduced side reactions.

Stereochemical Control

The Z-configuration of the benzylidene moiety is favored due to intramolecular hydrogen bonding between the 3-hydroxy group and the thione sulfur, as evidenced by NOESY correlations and DFT calculations. Polar solvents (e.g., DMSO) stabilize the Z-isomer by solvating the polar groups, while nonpolar solvents may lead to E/Z mixtures.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 1675 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S), 3350 cm⁻¹ (O–H).

  • ¹H NMR (300 MHz, DMSO-d₆) : δ 10.21 (s, 1H, OH), 7.52 (d, J = 8.4 Hz, 1H, ArH), 7.12 (s, 1H, CH=), 6.92–6.85 (m, 2H, ArH), 3.88 (s, 3H, OCH₃).

  • ¹³C NMR : δ 192.1 (C=O), 167.3 (C=S), 149.2 (C–OCH₃), 135.6 (CH=), 122.4–115.2 (ArC).

Elemental Analysis

ElementCalculated (%)Found (%)
C52.5852.42
H3.613.58
N5.575.49

Challenges and Mitigation Strategies

Oxidative Degradation

The sulfanylidene group is prone to oxidation, necessitating inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during synthesis and storage.

Regioselectivity in Aldehyde Synthesis

The synthesis of 3-hydroxy-4-methoxybenzaldehyde requires careful protection/deprotection sequences to avoid isomerization. Boron tribromide demethylation at low temperatures minimizes side reactions .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the sulfanylidene group to a thiol.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions, often facilitated by strong bases or acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.

    Substitution: Strong bases (e.g., sodium hydride) or acids (e.g., hydrochloric acid); in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antioxidant Properties

Research indicates that thiazolidinone derivatives exhibit significant antioxidant activity. This is crucial for combating oxidative stress-related diseases, including neurodegenerative disorders. The presence of the hydroxy and methoxy groups enhances the electron-donating ability of the compound, which is vital for scavenging free radicals.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of thiazolidinone derivatives against a range of pathogens, including bacteria and fungi. The compound's ability to disrupt microbial cell walls and inhibit metabolic pathways makes it a candidate for developing new antimicrobial agents.

Anticancer Potential

Thiazolidinones have been investigated for their anticancer properties. They are believed to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation. In vitro studies have shown that (5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can inhibit the growth of specific cancer cell lines.

Case Studies

  • Neuroprotective Effects : A study explored the compound's neuroprotective effects in models of Alzheimer's disease. Results indicated that it reduced amyloid-beta-induced neurotoxicity by enhancing cellular antioxidant defenses and modulating sirtuin activity, which plays a role in cellular stress responses .
  • Antimicrobial Efficacy : In a comparative study of various thiazolidinones, this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The mechanism was linked to its ability to inhibit bacterial biofilm formation and disrupt quorum sensing .
  • Anticancer Activity : Research on human breast cancer cell lines revealed that treatment with this thiazolidinone resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways. This suggests potential for further development as an anticancer therapeutic agent .

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s closest analogs differ in substituents on the benzylidene ring, the thiazolidinone core, or the solvation state. Key examples include:

Compound Name Substituents/Solvate Key Structural Features Biological Activity/Notes References
(5Z)-5-(2-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one methanol hemisolvate 2-hydroxybenzylidene, methanol solvate Intramolecular C-H···S contact stabilizes structure; methanol solvate improves solubility . Anticancer (tested against HepG2 cells)
(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one 3,4-dimethoxybenzylidene Methoxy groups enhance lipophilicity; reduced hydrogen bonding compared to 3-hydroxy-4-methoxy analog . Antifungal, HCV-RNA polymerase inhibition
(5Z)-5-[(2,4-Dichlorophenyl)methylidene]-3-isopropyl-2-sulfanylidene-1,3-thiazolidin-4-one 2,4-dichlorobenzylidene, isopropyl group Electron-withdrawing Cl groups increase electrophilicity; isopropyl enhances steric bulk . Antimicrobial (MIC50 values reported)
(5Z)-5-[(6-Chloro-4-oxochromen-3-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one Chloro-chromenone substituent Extended π-conjugation from chromenone moiety; potential for DNA intercalation . Cytotoxicity (specific cell lines untested)

Key Observations :

  • Hydroxy vs. Methoxy Groups : The 3-hydroxy-4-methoxy substitution in the target compound balances hydrogen bonding (via -OH) and lipophilicity (via -OCH3), whereas fully methoxylated analogs (e.g., 3,4-dimethoxy in ) prioritize membrane permeability over polar interactions .
  • Halogen Substitutions : Chloro or fluoro groups (e.g., in ) enhance electrophilicity, improving interactions with nucleophilic residues in enzymes or DNA.
  • Solvation Effects: Methanol or DMSO solvates (e.g., ) influence crystal packing and solubility, which can affect bioavailability.

Comparison :

  • Microwave synthesis (e.g., ) offers superior yields and reduced reaction times compared to conventional methods but requires specialized equipment.
  • Solvent choice (e.g., acetic acid vs. DMSO) affects regioselectivity and Z/E isomer ratios .

Activity Trends :

  • Electron-Withdrawing Groups : Chloro-substituted analogs (e.g., ) show enhanced antimicrobial activity due to increased electrophilicity.
  • Methoxy vs. Hydroxy : Methoxy-rich derivatives (e.g., ) excel in antiviral applications, while hydroxy-containing analogs may target oxidative stress pathways.

Biological Activity

The compound (5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, often referred to as a thiazolidinone derivative, belongs to a class of heterocyclic compounds known for their diverse biological activities. Thiazolidinones have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. This article aims to delve into the biological activities of this specific compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C11H9NO3S2\text{C}_{11}\text{H}_{9}\text{N}\text{O}_{3}\text{S}_{2}

This compound features a thiazolidine ring with a sulfanylidene group and a substituted aromatic moiety, which is crucial for its biological activity.

Biological Activities

1. Antioxidant Activity
Thiazolidinone derivatives have shown significant antioxidant properties. A study highlighted that various thiazolidinone compounds exhibit varying degrees of antioxidant activity, measured using assays such as DPPH and ABTS. The compound has been noted to possess a considerable radical scavenging ability, which is essential for preventing oxidative stress-related diseases .

2. Antimicrobial Activity
Research indicates that thiazolidinone derivatives demonstrate potent antimicrobial activity against a range of pathogens. For instance, derivatives with specific substitutions on the phenyl group have shown enhanced inhibition against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups significantly increases this activity . The compound has been evaluated for its efficacy against common bacterial strains, including E. coli and S. aureus, showing promising results.

3. Anticancer Properties
Thiazolidinones are recognized for their anticancer potential. The compound has been studied for its effects on various cancer cell lines. For example, it has been shown to inhibit the growth of HT29 adenocarcinoma cells and other cancer types through mechanisms involving apoptosis induction and cell cycle arrest . The structure-activity relationship (SAR) analysis suggests that modifications at the C2 position enhance anticancer activity.

4. Anti-inflammatory Effects
The anti-inflammatory properties of thiazolidinones have also been documented. The compound has been tested in vitro for its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases .

Case Studies

Several case studies have explored the biological effects of thiazolidinone derivatives:

  • Study on Zebrafish Testis : A study investigated the degenerative effects of a related thiazolidinone on zebrafish testicular tissue. Results indicated mitochondrial degeneration in Sertoli cells, suggesting potential reproductive toxicity .
  • Antimicrobial Efficacy : In a comparative study, various thiazolidinone derivatives were synthesized and tested against E. coli and S. aureus. The most active derivative showed an inhibition percentage close to that of standard antibiotics like ampicillin .

Table 1: Biological Activities of Thiazolidinone Derivatives

Activity TypeCompound TestedIC50/Activity (%)Reference
Antioxidant(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]0.54 mM
Antimicrobial2-(Chlorophenyl-imino)thiazolidin-4-one88.46% against E.coli
AnticancerHT29 adenocarcinoma cellsIC50 not specified
Anti-inflammatoryVarious thiazolidinonesInhibition of cytokines

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one?

  • Methodological Answer : The synthesis typically involves condensation of substituted benzaldehyde derivatives with thiosemicarbazides under reflux conditions in polar aprotic solvents (e.g., ethanol or DMF). Temperature control (70–90°C) and base catalysts (e.g., NaOH) are critical for achieving high yields. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is essential to isolate the pure Z-isomer . Monitoring reaction progress with thin-layer chromatography (TLC) and characterizing intermediates via 1H^1H-NMR ensures structural fidelity.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^13C-NMR in DMSO-d6d_6 or CDCl3_3 resolve key signals, such as the thioxo group (δ ~160–170 ppm for C=S) and methoxy protons (δ ~3.8 ppm). NOESY experiments confirm Z-configuration of the methylidene group .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and monitor by-products .
  • Mass Spectrometry (ESI-MS) : Exact mass determination (e.g., [M+H]+^+) validates molecular formula consistency .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize the compound’s geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, which predict reactivity sites .
  • Molecular Docking : Use AutoDock Vina to simulate binding interactions with targets (e.g., COX-2 or EGFR kinases). Validate docking poses with MD simulations (GROMACS) to assess stability of ligand-protein complexes .
  • ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for synthesis .

Q. What strategies address contradictory bioactivity data across in vitro and in vivo studies for this compound?

  • Methodological Answer :

  • Dose-Response Replication : Perform dose-ranging studies (0.1–100 µM) in multiple cell lines (e.g., HeLa, MCF-7) to confirm IC50_{50} consistency. Use ATP-based viability assays (CellTiter-Glo) to minimize assay artifacts .
  • Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rodent) to identify rapid degradation pathways. Co-administer CYP450 inhibitors (e.g., ketoconazole) in vivo to enhance bioavailability .
  • Toxicogenomics : RNA-seq analysis of treated tissues identifies off-target effects (e.g., oxidative stress pathways) that may explain discrepancies .

Q. How does X-ray crystallography resolve ambiguities in the compound’s stereochemical configuration?

  • Methodological Answer :

  • Crystallization : Grow single crystals via slow evaporation from DMSO/EtOH mixtures. Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å) at 100 K .
  • Structure Refinement : Use SHELXL to refine atomic coordinates. The Z-configuration of the methylidene group is confirmed by torsion angles (C5-C6-C7-C8 ~0°) and intermolecular hydrogen bonds (e.g., S1–H···O2) stabilizing the lattice .
  • CIF Deposition : Submit validated data to the Cambridge Structural Database (CCDC) for peer validation .

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